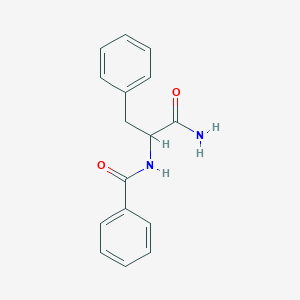![molecular formula C17H17ClN2O3 B11943176 Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 5-chloro-2-methylanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methylaniline with phosgene to form 5-chloro-2-methylanilino carbonyl chloride.
Coupling Reaction: The intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoate derivatives.
Applications De Recherche Scientifique
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the 5-chloro-2-methylanilino group, resulting in different chemical properties and biological activities.
Methyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in solubility and reactivity.
Ethyl 4-{[(2-methylanilino)carbonyl]amino}benzoate: Lacks the chlorine substituent, which affects its electronic properties and reactivity.
The uniqueness of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C17H17ClN2O3 |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
ethyl 4-[(5-chloro-2-methylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-23-16(21)12-5-8-14(9-6-12)19-17(22)20-15-10-13(18)7-4-11(15)2/h4-10H,3H2,1-2H3,(H2,19,20,22) |
Clé InChI |
PDWLPNFBCHOOIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


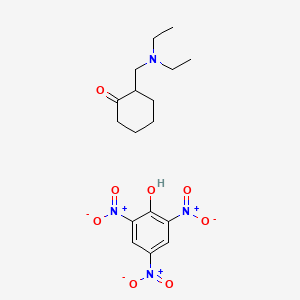







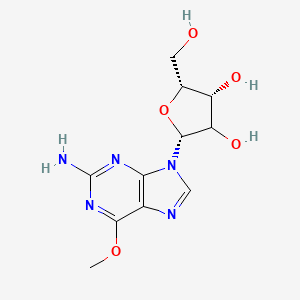

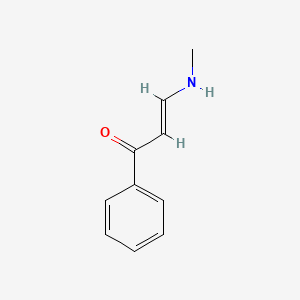
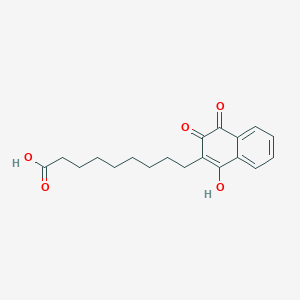
![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
